[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
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Overview
Description
[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of fluoro, methylanilino, oxoethyl, and chlorophenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-fluoro-4-methylaniline with ethyl chloroacetate under basic conditions to form the intermediate [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] acetate. This intermediate is then reacted with 4-chlorophenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process. Scale-up procedures are also implemented to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluoro and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the replacement of fluoro or chloro groups with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors. It can serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, this compound could be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities. Research may focus on its efficacy and safety in preclinical and clinical studies.
Industry
Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and chloro groups may enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(3-Fluoroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
- [2-(4-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
- [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-bromophenyl)acetate
Uniqueness
Compared to similar compounds, [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate stands out due to the presence of both fluoro and methylanilino groups, which may confer unique chemical and biological properties. These functional groups can influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
[2-(3-fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c1-11-2-7-14(9-15(11)19)20-16(21)10-23-17(22)8-12-3-5-13(18)6-4-12/h2-7,9H,8,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIVUHXUROEGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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